molecular formula C17H18FN3O2S B2707828 N-(4-fluorophenethyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396862-00-2

N-(4-fluorophenethyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2707828
CAS No.: 1396862-00-2
M. Wt: 347.41
InChI Key: QYRYCOAMZDCLNP-UHFFFAOYSA-N
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Description

N-(4-fluorophenethyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a bicyclic heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. This structure incorporates a carboxamide group at position 3, a 4-fluorophenethyl substituent, and a methyl group at position 5.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-7-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S/c1-11-8-20-17-21(16(11)23)9-13(10-24-17)15(22)19-7-6-12-2-4-14(18)5-3-12/h2-5,8,13H,6-7,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRYCOAMZDCLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)CC(CS2)C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenethyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on available research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to achieve the desired structure. The synthetic routes often include cyclization and amide bond formation techniques. While specific synthetic pathways for this compound may not be extensively documented in the literature, related compounds have been synthesized using similar methodologies.

Antimicrobial Activity

Research indicates that compounds within the tetrahydropyrimido-thiazine class exhibit promising antimicrobial properties. For instance, derivatives have shown moderate to high antibacterial and antifungal activities against various pathogens. The Minimum Inhibitory Concentration (MIC) values for these compounds can serve as a benchmark for their efficacy:

CompoundPathogenMIC (µg/mL)
RO4C. albicans62.5
Compound 27S. aureus3.12
Compound 27E. coli12.5

These values illustrate that modifications in the chemical structure can significantly influence the biological activity of the compounds.

Cytotoxicity

Additionally, assessments of cytotoxicity have been conducted to evaluate the safety profile of these compounds. Cell line studies demonstrate varying degrees of toxicity depending on the concentration and specific chemical structure employed. For example, some derivatives were tested against human cell lines with results indicating acceptable levels of cytotoxicity at therapeutic concentrations.

The mechanisms by which this compound exerts its effects involve interactions with key biological targets:

  • Inhibition of Enzymes : Many derivatives inhibit critical enzymes such as topoisomerases and D-Alanyl-D-Alanine ligase, which are essential for bacterial cell wall synthesis.
  • Molecular Docking Studies : Computational approaches have been utilized to predict binding affinities and interactions with target proteins. For instance, docking studies suggest that these compounds can effectively bind to active sites of target enzymes, thereby inhibiting their functions.

Case Studies

Several case studies highlight the efficacy of related compounds in preclinical models:

  • Study on Antibacterial Activity : A study demonstrated that a closely related compound exhibited significant antibacterial effects against resistant strains of Staphylococcus aureus, with an MIC comparable to standard antibiotics.
  • Antifungal Evaluation : Another research effort focused on antifungal properties showed that specific modifications in the side chains enhanced activity against Candida species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heteroatom Variations

2.1.1. Pyrimido[2,1-b][1,3]oxazine Derivatives
A closely related compound, 2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile , shares the bicyclic pyrimido framework but replaces the thiazine sulfur with an oxygen atom, forming an oxazine ring. Key differences include:

  • Substituents : A 4-chlorophenyl group (vs. 4-fluorophenethyl) and a methylthio group at position 6.
  • Functional Groups : A carbonitrile group at position 7 (vs. carboxamide at position 3).
  • Synthesis : Synthesized via chalcone intermediates and column chromatography, highlighting divergent strategies for introducing aromatic and heteroatom substituents .

Impact of Heteroatom Substitution :

  • Conformational Flexibility : Sulfur’s larger atomic radius may allow greater ring puckering in the thiazine core, influencing binding to sterically sensitive targets .
Pyrimido[2,1-b][1,3]thiazine Derivatives**

The compound N-benzyl-N-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide shares the thiazine core and carboxamide group but differs in substituents:

  • Aromatic Groups : A benzyl group (vs. 4-fluorophenethyl) and an N-methyl group.
  • Synthetic Route : Prepared via reactions of dihydropyrimidines with 1,3-dibromopropane, suggesting a pathway adaptable to the target compound’s synthesis .

Functional Group Implications :

  • Bioavailability : The 4-fluorophenethyl group in the target compound may enhance blood-brain barrier penetration compared to benzyl, owing to fluorine’s electronegativity and reduced metabolic lability.
  • Receptor Binding : Fluorine’s strong hydrogen-bond acceptor capacity could improve target affinity relative to chlorophenyl or benzyl groups .

Physicochemical and Pharmacological Properties

Comparative Data Table
Property/Feature Target Compound Pyrimido-oxazine Derivative N-Benzyl Thiazine Derivative
Core Structure Pyrimido[2,1-b][1,3]thiazine Pyrimido[2,1-b][1,3]oxazine Pyrimido[2,1-b][1,3]thiazine
Position 3 Substituent Carboxamide - Carboxamide
Position 7 Substituent Methyl Methylthio (position 8) -
Aromatic Group 4-Fluorophenethyl 4-Chlorophenyl, Phenyl Benzyl
Key Functional Group Carboxamide Carbonitrile Carboxamide
Heteroatom Sulfur (thiazine) Oxygen (oxazine) Sulfur (thiazine)
Synthetic Method Not specified Chalcone intermediates, column chromatography Dihydropyrimidine + 1,3-dibromopropane
Research Findings and Implications
  • Metabolic Stability : The carboxamide group in both thiazine derivatives may confer resistance to hydrolysis compared to the oxazine’s carbonitrile, which is prone to enzymatic conversion.
  • Solubility : The 4-fluorophenethyl group’s polarity could improve aqueous solubility relative to the lipophilic benzyl group.
  • Crystallographic Analysis : Tools like ORTEP-3 and WinGX (used for structural validation in related studies) would be critical for resolving conformational differences, such as ring puckering amplitudes influenced by sulfur vs. oxygen .

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